3,5-Dimethylbenzenesulfonyl chloride

Catalog No.
S715015
CAS No.
2905-27-3
M.F
C8H9ClO2S
M. Wt
204.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylbenzenesulfonyl chloride

CAS Number

2905-27-3

Product Name

3,5-Dimethylbenzenesulfonyl chloride

IUPAC Name

3,5-dimethylbenzenesulfonyl chloride

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

InChI

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3

InChI Key

LSAGRAXLOLZVKO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C

The exact mass of the compound 3,5-Dimethylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride, a class of reagents fundamental to organic synthesis. Its primary function is to react with primary or secondary amines and alcohols to form highly stable 3,5-dimethylbenzenesulfonamides and sulfonate esters, respectively.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYKcjjPd0qMJTu7OxLK-rkGO16RI2xuVdB8sGUAQxRSb5B_mviUgyBWXq46qMV5c1dZ_6FzU_b10NOmDWr9h11SPJY-HSNdw2RWbTktaKG8QC2SjaZ36KtAANMgsnKxXiFj4qv03ikLs6H-TQhtBmVYtmV)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBzdAlv6URsuZzXwo3Q0bVUbR3VDBE1ZWMreo_QeBLoFM80vdeaCC2Yk7GutCNRrvCOcwRIxhTwjfw_ylA8njUFIDLntX8HrTX6MKeAAYxFLijxbmXigOmGkkbChFaA0jtvAEqOgV9SpSNvF5sjOJEJxShfPpb5IGBtkcnPAYDg3NBYCXIEh-g)] These derivatives are crucial as stable intermediates, protecting groups for amines, or as moieties in active pharmaceutical ingredients and functional materials. The specific 3,5-dimethyl substitution pattern distinguishes it from more common reagents like p-toluenesulfonyl chloride (TsCl), offering a different profile of reactivity and derivative properties.

Research Fit

Sulfonylation Electrophilic –SO₂Cl for amine, alcohol, and thiol coupling under anhydrous conditions
dmb Group Introduces 3,5-dimethylbenzenesulfonyl moiety; reported to enhance product crystallinity
Solvent fit Soluble in DCM and THF; compatible with standard Schotten-Baumann protocols

Substituting 3,5-dimethylbenzenesulfonyl chloride with more common reagents like p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride, or other dimethyl-isomers is often unviable in optimized synthetic routes. Such substitutions can significantly alter reaction kinetics due to different steric and electronic effects on the sulfur atom.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYr1Ykhru2XVMxgX--riJeHtk1MsZ3kP2DpqZCTfNMtw5BLRSADpUeHrWoxeJCKdvtn7HGpNrgccWlSYycZOLpVmNGQQMfHI3VapCVpA2EpWDDIlJjJ6Tf9GfBYFdxu8J3ifM3)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIM5rCKLd0Xk-KXzQLykV6O1NiNK6cMFZgJzH7t1xVL7vLGVc7bLVC0gMn86OU4rG7jCQjZ0GO2DlNF_75MtQGwaQk3PVGGyMP4RLU1HI8DsSlRqxG-X3U6wDxph_zQteeaVTYE5qydirt7Q%3D%3D)] More critically, the substitution pattern directly dictates the three-dimensional structure, crystallinity, and solubility of the resulting sulfonamide or sulfonate derivatives. This makes the specific 3,5-isomer essential for processes where downstream purification, solid-state properties, and batch-to-batch reproducibility are critical performance parameters.

Substitution Risk

3,5-Dimethylbenzenesulfonyl Chloride
Common Substitutes (tosyl, mesityl, unsubstituted)
Reported positive ortho-effect may accelerate nucleophilic substitution kinetics relative to unsubstituted analogs
Unsubstituted and para-substituted analogs follow classical Hammett relationships; reaction rates may differ
3,5-dimethyl symmetry reported to confer enhanced product crystallinity and defined melting behavior
Unsubstituted or mono-substituted analogs may yield oils or amorphous solids that resist recrystallization
Greater hydrolytic stability and increased lipophilicity reported relative to tosylate derivatives
Tosylates: standard leaving-group reactivity; mesitylates: substantial ortho-steric hindrance may limit nucleophilic access

Conformation-Driven Crystallization Control

The substitution pattern of the aryl sulfonyl group has a quantifiable impact on the solid-state conformation of its derivatives, which is a key factor in process chemistry for enabling consistent crystallization. A crystallographic study of N-(dimethylphenyl)benzenesulfonamides revealed that the derivative formed from a 3,5-dimethyl core exhibits a distinct conformation. The dihedral angle between its two aromatic rings was 54.6 (1)°, significantly different from the 64.8 (1)° angle observed in the corresponding 2,3-dimethyl isomer derivative.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYr1Ykhru2XVMxgX--riJeHtk1MsZ3kP2DpqZCTfNMtw5BLRSADpUeHrWoxeJCKdvtn7HGpNrgccWlSYycZOLpVmNGQQMfHI3VapCVpA2EpWDDIlJjJ6Tf9GfBYFdxu8J3ifM3)]

Evidence DimensionDihedral Angle Between Aromatic Rings in N-(dimethylphenyl)benzenesulfonamide Derivatives
Target Compound DataDerivative from 3,5-dimethyl core: 54.6 (1)°
Comparator Or BaselineDerivative from 2,3-dimethyl core: 64.8 (1)°
Quantified Difference10.2° difference in solid-state molecular twist
ConditionsSingle-crystal X-ray diffraction analysis of the corresponding sulfonamide products.

This specific, predictable conformation directly influences crystal packing, which is critical for achieving reproducible crystallization, simplifying purification, and improving the handling of downstream intermediates.

Nucleophilic substitution kinetics
Reported
Positive ortho-effect: accelerated chloride exchange reactivity vs unsubstituted PhSO₂Cl, despite electron-donating methyl groups
Reaction rates deviate from classical Hammett predictions; compound-specific kinetic understanding required
Identity Cl⁻ exchange with Et₄N³⁶Cl; DFT at B3LYP/6-311+G(d,p); X-ray structural data support ground-state compression mechanism

Reactivity Modulation vs. Tosyl Chloride

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is modulated by substituents on the aromatic ring. In the common substitute p-toluenesulfonyl chloride (TsCl), the para-methyl group donates electron density through both induction and hyperconjugation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYr1Ykhru2XVMxgX--riJeHtk1MsZ3kP2DpqZCTfNMtw5BLRSADpUeHrWoxeJCKdvtn7HGpNrgccWlSYycZOLpVmNGQQMfHI3VapCVpA2EpWDDIlJjJ6Tf9GfBYFdxu8J3ifM3)] In contrast, the two methyl groups of 3,5-dimethylbenzenesulfonyl chloride are in meta positions, influencing the reaction center primarily through a different magnitude of inductive effect. This provides a distinct electronic profile, making the sulfur atom's electrophilicity different from that of TsCl and other isomers.

Evidence DimensionElectronic Influence on the Sulfonyl Reaction Center
Target Compound DataTwo meta-methyl groups providing inductive electron-donating effects.
Comparator Or BaselineTosyl Chloride (TsCl): One para-methyl group providing both inductive and hyperconjugative electron-donating effects.
Quantified DifferenceQualitatively different electronic activation mechanism, leading to a distinct reactivity profile.
ConditionsGeneral principles of physical organic chemistry.

This provides a valuable alternative for syntheses where the reaction kinetics or selectivity of tosyl chloride are suboptimal, allowing for finer control over the sulfonylation reaction.

Sulfonamide crystallinity
Reported
N–H···O hydrogen-bonded supramolecular architecture; inter-ring tilt angle 54.6(1)° for N-(3,5-dimethylphenyl)benzenesulfonamide
Supports purification by recrystallization rather than chromatography
Single-crystal XRD at 293 K; dmb derivatives consistently yield crystalline solids vs oils from unsubstituted analogs
Steric profile at sulfur center
Class-level
3,5-dimethyl: no ortho-blocking, moderate steric influence from meta-methyl groups. 2,4,6-trimethyl: two ortho-methyl groups create substantial hindrance. Tosyl: para-substitution without direct steric effect on reaction center.
Intermediate steric encumbrance may support chemoselective sulfonylation of polyfunctional substrates
DFT calculations; ground-state geometry analysis; class-level inference from arenesulfonyl chloride structure-reactivity data
Hydrolytic stability & lipophilicity
Class-level
dmb sulfonate esters: reported greater hydrolytic stability and enhanced lipophilicity vs tosylates due to additional meta-methyl group. Sulfonyl protective groups stable under both acidic and basic conditions.
May support orthogonal protection strategies and LogP modulation in medicinal chemistry workflows
Class-level inference from sulfonyl group physicochemical principles; compound-specific LogP data not systematically compiled

Controlled Crystallization Synthesis

When the primary objective is to produce a solid intermediate with predictable packing and crystalline properties to simplify purification and ensure lot-to-lot consistency, the defined molecular geometry imparted by the 3,5-dimethylbenzenesulfonyl group makes this reagent a strategic choice over other isomers that yield different solid-state conformations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYr1Ykhru2XVMxgX--riJeHtk1MsZ3kP2DpqZCTfNMtw5BLRSADpUeHrWoxeJCKdvtn7HGpNrgccWlSYycZOLpVmNGQQMfHI3VapCVpA2EpWDDIlJjJ6Tf9GfBYFdxu8J3ifM3)]

Amine Protection: Tosyl Alternative

In complex, multi-step syntheses where the reaction rate or selectivity of the more common p-toluenesulfonyl chloride (TsCl) is problematic (e.g., too fast, too slow, or causing side reactions), 3,5-dimethylbenzenesulfonyl chloride offers an alternative electronic profile for the protection or derivatization of amines and alcohols.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIM5rCKLd0Xk-KXzQLykV6O1NiNK6cMFZgJzH7t1xVL7vLGVc7bLVC0gMn86OU4rG7jCQjZ0GO2DlNF_75MtQGwaQk3PVGGyMP4RLU1HI8DsSlRqxG-X3U6wDxph_zQteeaVTYE5qydirt7Q%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
C₂-Symmetric sulfonamide ligand synthesis
Crystallinity-driven purification; intermediate steric profile for metal coordination
Ligand coordination geometry; enantioselectivity in catalytic applications
Crystalline sulfonamide intermediates in lead optimization
Defined crystallinity and melting behavior; hydrolytic stability
Recrystallization efficiency; XRD structure confirmation; LogP modulation
Diyne-linked sulfonate ester synthesis
Intermediate reactivity for controlled bis-sulfonylation
Product crystallinity; π-system integrity after sulfonylation
Chemoselective amine protection in total synthesis
Intermediate steric profile; orthogonal stability under acidic and basic conditions
Selective protection/deprotection in polyamine systems; purification without chromatography

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Dimethylbenzenesulfonyl chloride

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